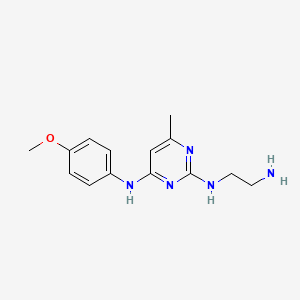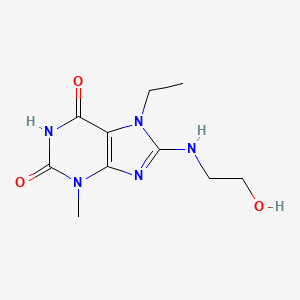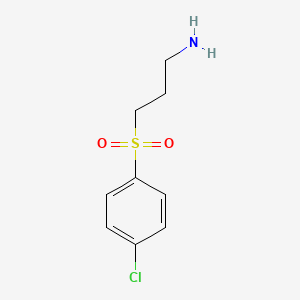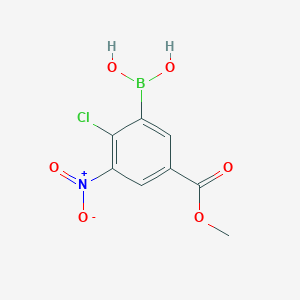![molecular formula C16H19N3O3S2 B2926868 N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide CAS No. 1384815-85-3](/img/structure/B2926868.png)
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared by Shiradkar et al .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The reactivity of thiazole derivatives can be influenced by the substituents attached to the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been recognized for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound, with its thiazole core, may be investigated for its efficacy in scavenging free radicals, thus contributing to the prevention of diseases associated with oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various chronic conditions. Research into the anti-inflammatory mechanisms of this compound could lead to novel treatments for conditions like arthritis and asthma .
Antimicrobial and Antifungal Activity
Thiazoles have shown promise as antimicrobial and antifungal agents. The development of new antibiotics is of great importance due to the rising issue of antibiotic resistance. This compound’s effectiveness against a range of bacterial and fungal species could be explored, potentially leading to the creation of new antimicrobial drugs .
Antiviral Activity
With the ongoing threat of viral infections, there is a continuous need for effective antiviral drugs. Thiazole derivatives have been studied for their antiviral activities, including against HIV. The compound could be researched for its potential to inhibit viral replication or to act as a treatment for existing viral infections .
Neuroprotective Properties
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are major health concerns. Thiazole derivatives have been noted for their neuroprotective effects. Investigating this compound for its ability to protect neuronal cells could provide insights into developing drugs for neurodegenerative diseases .
Antitumor and Cytotoxic Activity
Cancer research is an ever-evolving field, and thiazole derivatives have been associated with antitumor and cytotoxic activities. This compound’s potential to inhibit tumor growth or induce apoptosis in cancer cells could be a significant area of study, offering hope for new cancer therapies .
Analgesic Properties
Pain management is a critical aspect of healthcare. Thiazole derivatives have been explored for their analgesic effects. Research into this compound’s ability to alleviate pain could lead to the development of new pain-relief medications, which may be particularly beneficial for chronic pain sufferers .
Antithrombotic Activity
Thiazole derivatives have been identified as having antithrombotic activity, which is the ability to reduce the formation of blood clots. This compound could be studied for its potential use in preventing thrombosis, thereby reducing the risk of stroke and heart attacks .
作用機序
The mechanism of action of thiazole derivatives can vary depending on their structure and the target they interact with. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
将来の方向性
Thiazole derivatives have shown potential in various fields such as medicinal chemistry due to their diverse biological activities . Future research could focus on the design and development of new thiazole derivatives with improved properties and lesser side effects . The development of lead compounds as a treatment against microbial infection could also be a promising direction .
特性
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenylsulfonylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-13-12-23-16(19-13)11-17-15(20)7-9-18-24(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10,12,18H,7,9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBXHPNSVNLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)
![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)



![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)


![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)